molecular formula C20H25NO B1668301 Carazostatin CAS No. 126168-32-9

Carazostatin

Cat. No.: B1668301
CAS No.: 126168-32-9
M. Wt: 295.4 g/mol
InChI Key: ADLBIVFEKWBVKQ-UHFFFAOYSA-N
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Description

Carazostatin is a naturally occurring carbazole alkaloid known for its potent antioxidant properties. It exhibits strong inhibitory activity against free-radical induced lipid peroxidation in liposomal membranes . This compound has garnered significant attention due to its potential therapeutic applications, particularly in the field of oxidative stress-related diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carazostatin can be synthesized through various methods. One approach involves the acid-catalyzed intramolecular benzannulation of indoles. This method employs indole-appended Z-enoate propargylic alcohols, which undergo 5-exo-dig cyclization followed by 1,2-migration to yield carbazole-butenoates. These intermediates are then converted to this compound . Another method involves the use of boron tribromide as a reagent .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthetic processes. These processes often require high reaction temperatures and stoichiometric metal reagents, resulting in overall low yields and atom-uneconomic transformations .

Mechanism of Action

Carazostatin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits lipid peroxidation in liposomal membranes. The molecular targets and pathways involved include the inhibition of oxidative stress pathways and the stabilization of cellular membranes .

Comparison with Similar Compounds

Carazostatin is unique among carbazole alkaloids due to its potent antioxidant properties. Similar compounds include:

This compound stands out due to its specific inhibitory activity against free-radical induced lipid peroxidation, making it a valuable compound in the study of oxidative stress and related therapeutic applications.

Properties

IUPAC Name

1-heptyl-2-methyl-9H-carbazol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-3-4-5-6-7-10-15-14(2)19(22)13-17-16-11-8-9-12-18(16)21-20(15)17/h8-9,11-13,21-22H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLBIVFEKWBVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=C2C(=CC(=C1C)O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50155094
Record name Carazostatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126168-32-9
Record name Carazostatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126168329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carazostatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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